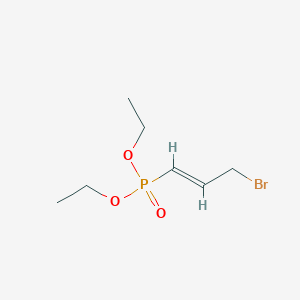
Di(furan-2-yl)methanone
Descripción general
Descripción
Di(furan-2-yl)methanone, also known as bis(2-furyl)methanone, is a chemical compound with the molecular formula C9H6O3 . It has a molecular weight of 162.14 . It is a light yellow solid and is used as a research chemical in the synthesis of 2,2-di(3-thienyl)-1,3-dioxolane and hetaryl thioketones .
Molecular Structure Analysis
The InChI code for Di(furan-2-yl)methanone is1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H . This indicates that the molecule consists of two furan rings attached to a methanone group.
Aplicaciones Científicas De Investigación
Catalytic Synthesis of Cyclopentenones Di(furan-2-yl)methanone derivatives have been utilized as substrates in catalytic reactions to synthesize cyclopentenone compounds. A study demonstrated the use of phosphomolybdic acid as an efficient catalyst for the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol with aryl amines, yielding trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields in a short reaction time (B. Reddy et al., 2012).
Protein Tyrosine Kinase Inhibitory Activity In the field of biochemistry, novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Several derivatives exhibited significant inhibitory activity, comparable or superior to genistein, a known reference compound. This highlights their potential as therapeutic agents for diseases where protein tyrosine kinase activity is a factor (Feilang Zheng et al., 2011).
Heterocyclization Approach to Polysubstituted Furans Research has also explored the use of di(furan-2-yl)methanone in the synthesis of polysubstituted furans via a novel heterocyclization approach. This method involves a catalyst-free, one-pot synthesis, showcasing an efficient route to generate furan-based compounds with potential applications in various chemical industries (S. Damavandi et al., 2012).
Biobased Chemical Production The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) is another significant application. FDCA is a valuable biobased platform chemical for polymer production. The process involves the oxidation of [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, highlighting the role of furan derivatives in sustainable chemical synthesis (W. Dijkman et al., 2014).
Mecanismo De Acción
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes at the molecular level . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Some studies suggest that it may have Protein Tyrosine Kinase (PTK) inhibitory activity , which could affect various cellular processes.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Some studies suggest that it may exhibit PTK inhibitory activity , which could potentially influence cell signaling pathways.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Propiedades
IUPAC Name |
bis(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCSFHWMJHMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317160 | |
| Record name | 2-Furyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(furan-2-yl)methanone | |
CAS RN |
17920-86-4 | |
| Record name | 2-Furyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

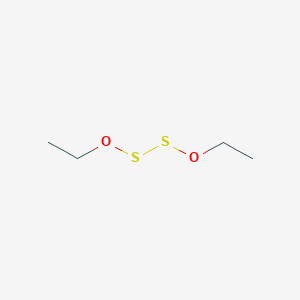
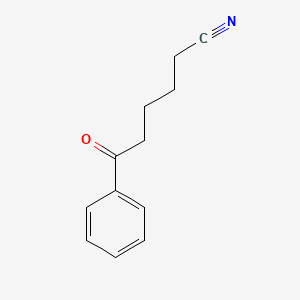
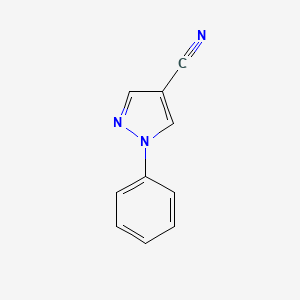

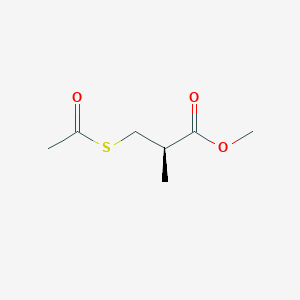

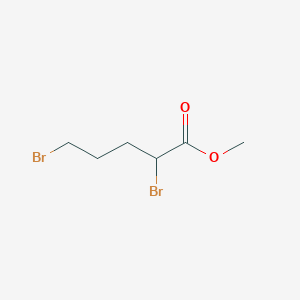
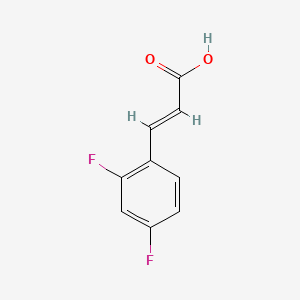
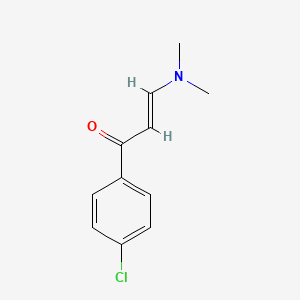
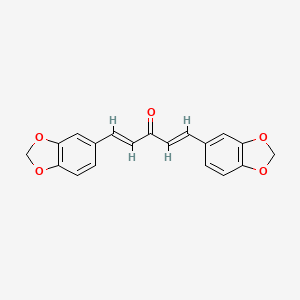
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)
